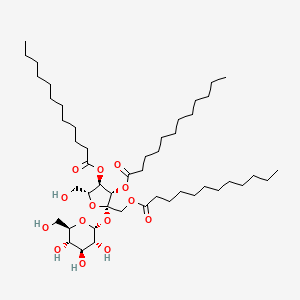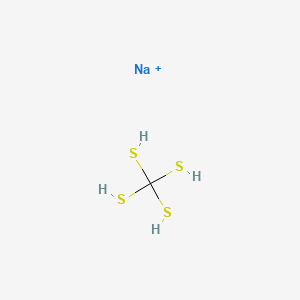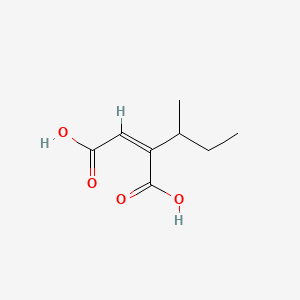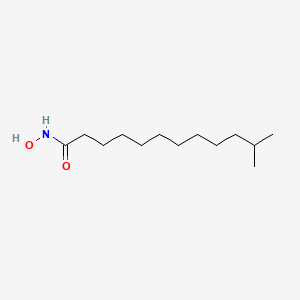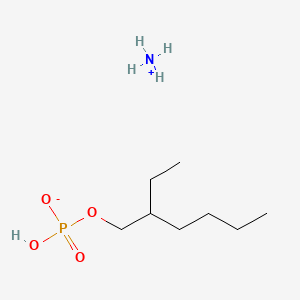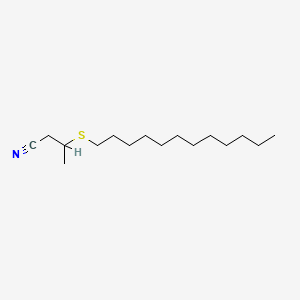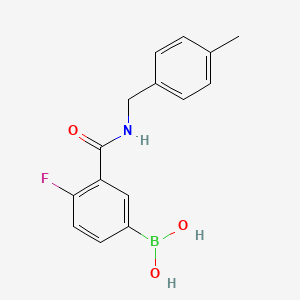
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO3. This compound is known for its unique structure, which includes a boronic acid group, a fluoro substituent, and a 4-methylbenzylcarbamoyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
准备方法
The synthesis of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions for this synthesis include the use of a palladium catalyst, a base, and an appropriate solvent. The starting materials for this reaction are usually 4-fluoro-3-iodobenzene and 4-methylbenzylcarbamate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boronic acids.
作用机制
The mechanism of action of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and carbamoyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes .
相似化合物的比较
Similar compounds to 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid include:
4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid: This compound lacks the 4-methylbenzyl group, making it less bulky and potentially less selective in certain reactions.
4-Fluoro-3-(4-methylphenyl)benzeneboronic acid: This compound lacks the carbamoyl group, which may affect its reactivity and stability.
3-(4-Methylbenzylcarbamoyl)benzeneboronic acid: This compound lacks the fluoro substituent, which can influence its electronic properties and reactivity .
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and selectivity in various applications.
属性
分子式 |
C15H15BFNO3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
[4-fluoro-3-[(4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-2-4-11(5-3-10)9-18-15(19)13-8-12(16(20)21)6-7-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChI 键 |
QURBZBLCMGKACL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



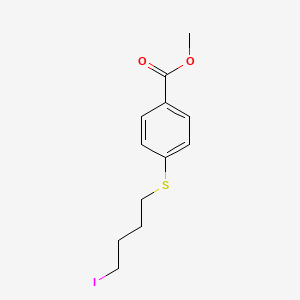



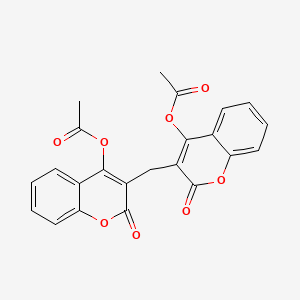
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
